![molecular formula C4H7N3O B1278551 (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 90928-92-0](/img/structure/B1278551.png)
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” is a heterocyclic compound with the empirical formula C4H7N3O and a molecular weight of 113.12 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of oxadiazole derivatives has been reported in the literature. For instance, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis
The molecular structure of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” consists of a five-membered heterocyclic ring system with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Anti-Infective Agents in Pharmaceutical Research
Scientific Field
Medicinal Chemistry and Pharmacology Application Summary: The compound is utilized as a scaffold for developing anti-infective agents due to its heterocyclic structure containing nitrogen and oxygen atoms. Methods of Application:
Agricultural Biological Activities
Scientific Field
Agrochemistry Application Summary: 1,2,4-oxadiazole derivatives, including the subject compound, exhibit a broad spectrum of biological activities beneficial for agriculture. Methods of Application:
- Some derivatives showed strong antibacterial effects on plant pathogens, with EC50 values superior to existing chemical pesticides .
Cancer Therapy
Scientific Field
Oncology Application Summary: Certain 1,2,4-oxadiazole derivatives are recognized as selective inhibitors for human carbonic anhydrase isoforms related to cancer therapy. Methods of Application:
Anti-Cancer Activity
Scientific Field
Cancer Research Application Summary: 1,2,4-oxadiazole derivatives have been evaluated for significant anti-cancer activity against human cancer cell lines. Methods of Application:
Antiviral Research
Scientific Field
Virology Application Summary: The compound is used in the synthesis of novel honokiol analogues for antiviral activities. Methods of Application:
- All derivatives were examined for their antiviral entry activities, showing potential as potent antiviral molecules .
Anti-Inflammatory and Analgesic Applications
Scientific Field
Pharmacology Application Summary: The compound is part of the synthesis of derivatives that have shown anti-inflammatory and analgesic properties. Methods of Application:
These applications highlight the versatility of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine in various scientific fields, showcasing its potential in contributing to advancements in medicine, agriculture, and disease treatment. The detailed methods and results indicate a promising future for further research and development of this compound.
Development of Energetic Materials
Scientific Field
Materials Science Application Summary: This compound is used in the synthesis of energetic materials due to its nitrogen-rich heterocyclic structure. Methods of Application:
- The synthesized materials showed potential for high energy density and stability suitable for energetic applications .
Creation of Fluorescent Dyes
Scientific Field
Organic Chemistry Application Summary: The oxadiazole moiety is incorporated into fluorescent dyes for its electron-accepting properties. Methods of Application:
OLED Fabrication
Scientific Field
Electronics and Photonics Application Summary: Oxadiazoles, including the subject compound, are used in the fabrication of organic light-emitting diodes (OLEDs) as electron-transporting materials. Methods of Application:
Sensor Development
Scientific Field
Analytical Chemistry Application Summary: The compound’s derivatives are utilized in the development of chemical sensors due to their reactivity with various analytes. Methods of Application:
Insecticidal Properties
Scientific Field
Entomology Application Summary: Oxadiazole derivatives are explored for their insecticidal properties against various agricultural pests. Methods of Application:
- Some derivatives showed promising insecticidal activity, offering an alternative to traditional pesticides .
Miscellaneous Applications
Scientific Field
Broad Spectrum Application Summary: The compound has been studied for various other applications, including antimalarial, antidepressive, and antidiabetic properties. Methods of Application:
Safety And Hazards
properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBUMVMXXGQOEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445611 |
Source
|
Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine | |
CAS RN |
90928-92-0 |
Source
|
Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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